

# Comparative Tolerability of Cariprazine: A Focus on Metabolic Side Effects

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## Compound of Interest

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**Cariprazine**, a third-generation atypical antipsychotic, has garnered attention for its unique pharmacodynamic profile, primarily its dopamine D3/D2 receptor partial agonism with a high affinity for D3 receptors.[1] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1] A critical aspect of long-term antipsychotic treatment is the associated risk of metabolic disturbances, such as weight gain, dyslipidemia, and hyperglycemia.[2] This guide provides a comparative analysis of **cariprazine**'s metabolic side effect profile relative to other atypical antipsychotics, supported by data from clinical and real-world studies.

## Quantitative Comparison of Metabolic Effects

Multiple studies have sought to quantify and compare the metabolic risks associated with various antipsychotics. A large network meta-analysis of 100 randomized controlled trials (RCTs) ranked **cariprazine** among the antipsychotics with the most benign metabolic profiles, alongside aripiprazole, brexpiprazole, lurasidone, and zipiprasidone.[3][4] In contrast, olanzapine and clozapine consistently demonstrated the highest risk for metabolic adverse effects.[3][4]

### Weight Change

Weight gain is a common and concerning side effect of many atypical antipsychotics.[5] **Cariprazine** has demonstrated a relatively minimal impact on weight. A meta-analysis found no statistically significant evidence of weight gain with **cariprazine** compared to placebo in short-term studies (median 6 weeks).[6] Longer-term and real-world data provide further context.

Table 1: Comparative Weight Change Data for Selected Atypical Antipsychotics

Antipsychotic	Mean Weight Change (kg) vs. Placebo (Median 6 weeks)[6]	Mean Weight Gain (lbs) at 1 Year[7]	Estimated Annual Weight Trajectory ( kg/year ) [5][8]
Cariprazine	Not statistically significant	4.25 (p=0.42)	+0.91
Olanzapine	+2.73	10.0	Medium/High Risk*
Risperidone	+1.58	---	Medium/High Risk*
Aripiprazole	+0.66	---	---
Brexiprazole	+1.18	5.97 (p=0.01)	---
Lurasidone	+0.39	-0.60 (p=0.56)	---
Clozapine	+3.01	---	Medium/High Risk*

\*Classification based on prior medication risk stratification in the study.[5]

A real-world retrospective analysis found that patients initiating **cariprazine** had a reduced estimated annual weight gain trajectory of +0.91 kg/year compared to a trajectory of +3.55 kg/year in the 12 months prior to starting the drug.[5][8] Another retrospective study reported a predicted weight change of +1.4 kg at 12 months.[9]

### Lipid and Glucose Metabolism

**Cariprazine's** impact on lipids and glucose is also generally favorable compared to other agents. The network meta-analysis by Pillinger et al. (2020) found that **cariprazine** was associated with a decrease in LDL cholesterol compared to placebo and showed no significant changes in total cholesterol, HDL cholesterol, triglycerides, or glucose.[6]

Table 2: Comparative Changes in Lipid and Glucose Parameters vs. Placebo (Median 6 weeks) [6]

Antipsychotic	Total Cholesterol (mmol/L)	LDL Cholesterol (mmol/L)	HDL Cholesterol (mmol/L)	Triglycerides (mmol/L)	Glucose (mmol/L)
Cariprazine	<b>-0.09</b>	-0.13	<b>No significant change</b>	<b>No significant change</b>	<b>No significant change</b>
Olanzapine	+0.27	+0.18	No significant change	+0.42	+0.33
Risperidone	No significant change	No significant change	No significant change	+0.16	+0.13
Aripiprazole	No significant change	No significant change	+0.03	No significant change	No significant change
Brexiprazole	No significant change	No significant change	+0.03	No significant change	No significant change
Lurasidone	No significant change	No significant change	No significant change	No significant change	-0.29
Clozapine	+0.56	Not Available	Not Available	+0.98	+1.05

\*Values in bold indicate a statistically significant improvement compared to placebo.

Real-world data further support these findings, showing that after starting **cariprazine**, average predicted triglyceride levels decreased, and a majority of patients with high baseline total cholesterol or triglyceride levels shifted to normal/borderline levels.[\[9\]](#)

## Experimental Protocols

The data presented are derived from studies with robust, though different, methodologies. Understanding these protocols is key to interpreting the findings.

Pillinger et al. (2020): Systematic Review and Network Meta-Analysis[\[4\]](#)[\[6\]](#)

- Objective: To compare and rank 18 antipsychotics based on their metabolic side effects.

- **Methodology:** A comprehensive search of MEDLINE, EMBASE, and PsycINFO was conducted for blinded, randomized controlled trials (RCTs) comparing antipsychotics with placebo in the acute treatment of schizophrenia. A frequentist random-effects network meta-analysis was performed.
- **Patient Population:** 25,952 patients across 100 RCTs.
- **Intervention:** Acute treatment with one of 18 antipsychotics or placebo. The median treatment duration was 6 weeks.
- **Measured Parameters:** Changes from baseline in body weight, BMI, total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and glucose concentrations.

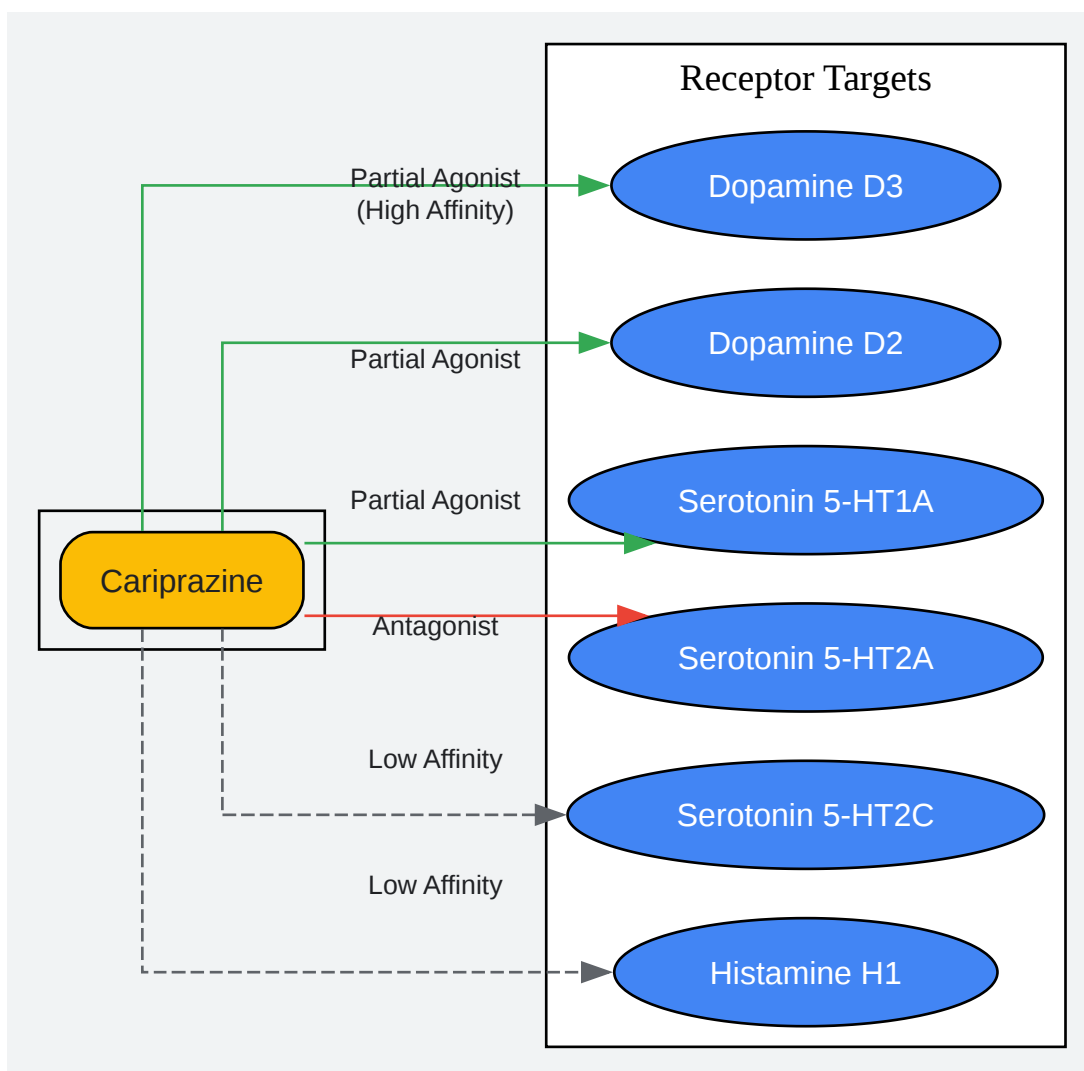
Greger et al. (2021): Retrospective Chart Review[7]

- **Objective:** To compare the long-term metabolic effects of newer second-generation antipsychotics (SGAs).
- **Methodology:** A retrospective chart review was conducted at an outpatient psychiatric practice. Data were collected at baseline, approximately 6 weeks, 12 weeks, and up to 12 months.
- **Patient Population:** Patients treated for at least 6 weeks with brexpiprazole, lurasidone, asenapine, **cariprazine**, or iloperidone. A cohort treated with olanzapine was used as a comparator. The sample size for the **cariprazine** group was 35.[10]
- **Intervention:** Treatment with one of the specified newer SGAs or olanzapine in a real-world clinical setting.
- **Measured Parameters:** Weight, BMI, and other available metabolic characteristics from patient charts.

## Pharmacological Profile of Cariprazine

**Cariprazine's** relatively benign metabolic profile is thought to be related to its specific receptor binding affinities.[5] Unlike many SGAs that have high affinity for histamine H1 and serotonin 5-HT2C receptors—antagonism of which is strongly associated with weight gain—**cariprazine**

has a lower affinity for these receptors.[5][11] Its primary mechanism involves partial agonism at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors, with antagonist activity at 5-HT2A receptors.[1][12]



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Caption: **Cariprazine's** receptor binding profile.

## Conclusion

The available evidence from large-scale meta-analyses, long-term retrospective studies, and real-world data indicates that **cariprazine** has a favorable metabolic profile compared to many other atypical antipsychotics, particularly high-risk agents like olanzapine and clozapine.[3][4] It is associated with minimal effects on weight gain and may even have beneficial effects on

certain lipid parameters, such as LDL cholesterol.[6] This low metabolic risk, attributed to its unique receptor binding profile, makes **cariprazine** a valuable therapeutic option, especially for patients who are at risk for or have pre-existing metabolic conditions.[6][13] Nevertheless, monitoring of weight and metabolic parameters remains an important clinical practice for all patients treated with SGAs.[7]

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